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Cadmium Sulfate,8/3-Hydrate

Cat. No.: B7801355
M. Wt: 228.51 g/mol
InChI Key: HOVLXQXJSJXFNC-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Inorganic Chemistry

Cadmium sulfate (B86663) 8/3-hydrate serves as a key precursor and reagent in various fields of modern inorganic chemistry. Its utility stems from its properties as a source of cadmium ions in aqueous solutions.

A significant application of this compound is in the field of electrochemistry . It has been historically important as the electrolyte in the Weston standard cell, which was used as a highly accurate voltage standard. smolecule.commsu.ruupb.ro The cell's stability and reproducible electromotive force were reliant on a saturated solution of cadmium sulfate, with crystals of the 8/3-hydrate used to maintain saturation. msu.ruupb.ro More recently, it has been used in the electrochemical synthesis of cadmium selenide (B1212193) (CdSe) and cadmium selenide/zinc oxide (CdSe/ZnO) films, which have potential applications in opto-electronic devices. dergipark.org.tr

In materials science , cadmium sulfate 8/3-hydrate is a precursor for the synthesis of various cadmium-containing nanomaterials. For instance, it is used to prepare cadmium sulfide (B99878) (CdS) thin films and quantum dots, which are investigated for their light-emitting properties. smolecule.comsigmaaldrich.com It is also utilized in the synthesis of cadmium carbonate (CdCO₃) microcrystals and cadmium sulfide-montmorillonite nanocomposites. sigmaaldrich.com The compound's role extends to the formation of two-dimensional cadmium-thiocyanate coordination solids with unique, tailorable structures, which are being explored for technologically useful materials. alphachem.com.au

Furthermore, in analytical chemistry , cadmium sulfate is employed as a reagent. chemimpex.com It can be used in precipitation reactions to identify and quantify cadmium ions through the formation of insoluble cadmium sulfide. smolecule.com

Historical Trajectories of Hydrated Cadmium Sulfate Investigations

Investigations into hydrated cadmium sulfates have a long history, intertwined with the development of fundamental thermodynamic and electrochemical concepts. Early studies focused on determining the solubility of cadmium sulfate in water and understanding the phase transitions between its different hydrated forms. nist.gov

A key area of historical research was the establishment of the Weston standard cell in the late 19th and early 20th centuries. msu.ru The reliability of this cell as a voltage standard necessitated a thorough understanding of the properties of its components, including the cadmium sulfate electrolyte. This led to detailed investigations into the solubility and equilibrium of cadmium sulfate hydrates. msu.runist.gov

The thermal decomposition of cadmium sulfate hydrates, including the 8/3-hydrate, has also been a subject of study. dtic.mil Thermogravimetric analysis has been employed to understand the dehydration processes and the stability of the different hydrates. dtic.mil These studies were crucial for determining the conditions under which each hydrate (B1144303) is stable. For example, it was recognized that the transition from the 8/3-hydrate to the monohydrate occurs at a specific temperature. nist.gov

Paradigms and Perspectives in Current Academic Inquiry

Current research involving cadmium sulfate 8/3-hydrate continues to build upon its established roles in electrochemistry and materials science, while also exploring new applications.

A prominent research direction is the development of advanced materials. The use of cadmium sulfate 8/3-hydrate as a precursor for synthesizing nanomaterials with specific optical and electronic properties remains an active area of investigation. dergipark.org.trsigmaaldrich.com For example, research is ongoing in the fabrication of thin films and quantum dots for applications in solar cells and light-emitting diodes. dergipark.org.trcollegedunia.com

In the field of environmental science, the thermodynamic properties of cadmium compounds, including the hydrates of cadmium sulfate, are crucial for modeling the behavior of cadmium in the environment. nist.govnist.gov Understanding the solubility and stability of these compounds helps in predicting the fate and transport of cadmium in aquatic and soil systems. nist.govnist.gov

Furthermore, cadmium sulfate 8/3-hydrate is utilized in studies related to the development of sensors for detecting heavy metal ions. mdpi.com For instance, it has been used in research on ion-imprinted polymers for the electrochemical detection of mercury ions. mdpi.com

Interactive Data Tables

Physical and Chemical Properties of Cadmium Sulfate 8/3-Hydrate

PropertyValueSource(s)
Molecular Formula 3CdSO₄·8H₂O chemimpex.comsigmaaldrich.comnoahchemicals.com
Molecular Weight 256.52 g/mol chemimpex.comchemsupply.com.au
Appearance White powder or crystals americanelements.comchemimpex.comchemsupply.com.au
Melting Point 41.5 °C sigmaaldrich.comhoneywell.commerckmillipore.com
Density 3.08 g/cm³ americanelements.comwikipedia.org
Solubility in Water Highly soluble americanelements.comwikipedia.org

ACS Reagent Grade Specifications for Cadmium Sulfate 8/3-Hydrate

ParameterSpecification LimitSource(s)
Assay 98.0-102.0% chemimpex.comchemsupply.com.auacs.org
Insoluble Matter ≤ 0.005% acs.orgavantorsciences.com
Chloride (Cl) ≤ 0.001% acs.orgavantorsciences.com
Nitrate and Nitrite (as NO₃) ≤ 0.003% acs.orgavantorsciences.com
Iron (Fe) ≤ 0.001% acs.orgavantorsciences.com
Lead (Pb) ≤ 0.003% avantorsciences.com
Zinc (Zn) ≤ 0.0005% avantorsciences.com
Copper (Cu) ≤ 0.002% acs.orgavantorsciences.com
Calcium (Ca) ≤ 0.005% acs.orgavantorsciences.com
Sodium (Na) ≤ 0.0002% avantorsciences.com
Potassium (K) ≤ 0.0001% avantorsciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdH4O5S B7801355 Cadmium Sulfate,8/3-Hydrate

Properties

IUPAC Name

cadmium;sulfuric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVLXQXJSJXFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OS(=O)(=O)O.[Cd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CdH4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7790-84-3
Record name Sulfuric acid, cadmium salt, hydrate (3:3:8)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7790-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Crystal Growth Techniques

Solution-Based Crystal Growth Procedures

The growth of high-quality single crystals from solution is a fundamental technique in materials science. For cadmium sulfate (B86663), 8/3-hydrate, methods that control the supersaturation of the solution are paramount for obtaining well-defined crystals.

The slow evaporation technique is a widely employed and straightforward method for growing single crystals from a solution. This method relies on gradually increasing the solute concentration by slowly evaporating the solvent, which leads to the formation of a supersaturated solution and subsequent crystal nucleation and growth. The process is typically carried out at a constant temperature to ensure a controlled and slow rate of evaporation, which is essential for the formation of large, high-quality single crystals.

Key parameters that influence the crystal growth process include the nature of the solvent, the temperature, and the rate of evaporation. For cadmium sulfate, 8/3-hydrate, an aqueous solution is prepared, and the evaporation rate can be controlled by adjusting the opening of the container. A slower evaporation rate generally results in fewer nucleation sites and, consequently, larger and more perfect crystals.

Table 1: Typical Parameters for Slow Evaporation Crystal Growth

Parameter Condition Rationale
Solvent Deionized Water Cadmium sulfate is highly soluble in water.
Temperature Constant (e.g., Room Temperature) Avoids thermal fluctuations that can affect solubility and growth rate.
Saturation Near-saturated solution Provides the necessary concentration for crystal growth upon evaporation.
Evaporation Rate Slow and controlled Promotes the growth of large, well-defined single crystals.
Environment Dust-free and vibration-free Prevents the formation of unwanted nucleation sites and physical disturbances.

Gel growth is another solution-based technique that can be utilized for the formation of high-quality crystals. In this method, the crystal growth medium is a gel, typically a silica (B1680970) gel, which serves as a matrix to control the diffusion of reactants and reduce convection. This controlled environment can lead to the growth of crystals with high perfection and low dislocation density.

The process generally involves the incorporation of one of the reactants into the gel, while the other reactant is allowed to diffuse into the gel from an overlying solution. The reaction and subsequent crystallization occur within the gel matrix. This method is particularly advantageous for growing crystals of substances that are sparingly soluble or prone to rapid precipitation. While specific studies on the gel growth of cadmium sulfate, 8/3-hydrate are not extensively documented, the general principles of this technique are applicable.

Table 2: General Setup for Gel Growth of Crystals

Component Description Purpose
Gel Matrix Typically silica gel Provides a medium for controlled diffusion and nucleation.
Reactant 1 Incorporated into the gel One of the chemical components required for crystal formation.
Reactant 2 In an overlying solution Diffuses into the gel to react with the first component.
Apparatus Test tubes or U-tubes Contains the gel and reactant solutions.
Temperature Constant Ensures stable diffusion and reaction rates.

Chemical Reaction Pathways for Hydrate (B1144303) Formation

The synthesis of cadmium sulfate hydrates, including the 8/3-hydrate, is typically achieved through the reaction of cadmium metal, cadmium oxide, or cadmium hydroxide (B78521) with sulfuric acid. wikipedia.org These reactions are straightforward acid-base or redox reactions that result in the formation of aqueous cadmium sulfate, from which the hydrated salt can be crystallized.

The specific hydrate that crystallizes from the solution is dependent on the temperature and concentration. The 8/3-hydrate is one of the known stable hydrated forms of cadmium sulfate.

The chemical reactions for the formation of cadmium sulfate are as follows:

From Cadmium Metal: Cd + H₂SO₄ → CdSO₄ + H₂ wikipedia.org

From Cadmium Oxide: CdO + H₂SO₄ → CdSO₄ + H₂O wikipedia.org

From Cadmium Hydroxide: Cd(OH)₂ + H₂SO₄ → CdSO₄ + 2H₂O nih.gov

Following the chemical reaction, the cadmium sulfate, 8/3-hydrate can be obtained by concentrating the resulting solution and allowing it to crystallize under controlled conditions.

Table 3: Summary of Chemical Reactions for Cadmium Sulfate Formation

Reactant Reaction with Sulfuric Acid (H₂SO₄) Products
Cadmium (Cd) Cd + H₂SO₄ → CdSO₄ + H₂ Cadmium Sulfate, Hydrogen Gas
Cadmium Oxide (CdO) CdO + H₂SO₄ → CdSO₄ + H₂O Cadmium Sulfate, Water
Cadmium Hydroxide (Cd(OH)₂) Cd(OH)₂ + H₂SO₄ → CdSO₄ + 2H₂O Cadmium Sulfate, Water

Precursor Utility in Advanced Material Synthesis

Cadmium sulfate, 8/3-hydrate serves as a valuable precursor in the synthesis of various advanced materials, most notably cadmium sulfide (B99878) nanoparticles and other cadmium-containing compounds. Its solubility in water makes it an ideal starting material for solution-based synthetic routes.

Cadmium sulfide (CdS) is a significant semiconductor material with applications in optoelectronics and photocatalysis. Cadmium sulfate is a commonly used precursor for the synthesis of CdS nanoparticles. chemequations.com Various methods have been developed to produce CdS nanoparticles from cadmium sulfate, including hydrothermal synthesis and chemical precipitation.

In a typical hydrothermal synthesis, an aqueous solution of cadmium sulfate is reacted with a sulfur source, such as sodium sulfide or thiourea, in a sealed container at elevated temperatures. This method allows for good control over the size and crystallinity of the resulting nanoparticles. you-iggy.comwikipedia.org

Chemical precipitation is another facile method where a sulfur-containing precipitating agent is added to a solution of cadmium sulfate, leading to the formation of insoluble CdS nanoparticles. libretexts.org The properties of the nanoparticles can be tuned by controlling parameters such as precursor concentration, temperature, and the presence of capping agents.

Table 4: Comparison of Methods for CdS Nanoparticle Synthesis from Cadmium Sulfate

Synthesis Method Sulfur Source Typical Conditions Advantages
Hydrothermal Sodium Sulfide, Thiourea High temperature and pressure in an autoclave Good crystallinity, control over particle size
Chemical Precipitation Sodium Sulfide Room temperature, aqueous solution Simple, rapid, cost-effective

Beyond its use in the synthesis of cadmium sulfide, cadmium sulfate is a versatile precursor for a range of other cadmium compounds. These are often prepared through precipitation reactions where an aqueous solution of cadmium sulfate is treated with a solution containing the desired anion.

For instance, the reaction of cadmium sulfate with sodium hydroxide results in the precipitation of cadmium hydroxide (Cd(OH)₂). you-iggy.comalbum-online.com Similarly, reacting cadmium sulfate with sodium carbonate yields a precipitate of cadmium carbonate (CdCO₃). wikipedia.org These reactions are examples of double displacement reactions, driven by the formation of an insoluble product.

The chemical equations for these syntheses are:

Synthesis of Cadmium Hydroxide: CdSO₄(aq) + 2NaOH(aq) → Cd(OH)₂(s) + Na₂SO₄(aq) you-iggy.com

Synthesis of Cadmium Carbonate: CdSO₄(aq) + Na₂CO₃(aq) → CdCO₃(s) + Na₂SO₄(aq) wikipedia.org

Table 5: Synthesis of Cadmium Compounds from Cadmium Sulfate

Target Compound Reactant Reaction Type
Cadmium Hydroxide (Cd(OH)₂) Sodium Hydroxide (NaOH) Precipitation
Cadmium Carbonate (CdCO₃) Sodium Carbonate (Na₂CO₃) Precipitation

Structural Characterization and Crystallographic Analysis

X-ray Diffraction Applications for Crystalline Phase Identification

X-ray diffraction (XRD) is an indispensable analytical technique for the characterization of crystalline materials. cambridge.org It operates on the principle of constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice at specific angles, producing a unique diffraction pattern that serves as a fingerprint for the material. This pattern can be used for the identification and quantification of crystalline phases within a sample. cambridge.orgthegoodinside.com In the context of cadmium sulfate (B86663) hydrates, XRD is crucial for distinguishing between the various hydrated forms, such as the monohydrate (CdSO₄·H₂O), the 8/3-hydrate (3CdSO₄·8H₂O), and the tetrahydrate (CdSO₄·4H₂O), as each will produce a distinct powder diffraction pattern. wikipedia.org

Single-crystal X-ray diffraction offers the most definitive method for determining the atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to determine the precise dimensions of the unit cell—the fundamental repeating unit of the crystal lattice.

Table 1: Crystallographic Data for Cadmium Sulfate Monohydrate (CdSO₄·H₂O) researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6195 (3)
b (Å)7.4517 (3)
c (Å)8.1457 (3)
β (°)122.244 (1)
Volume (ų)391.17 (3)
Z (Formula units per cell)4

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the composition of solid materials. Unlike single-crystal XRD, PXRD is performed on a polycrystalline sample, which contains countless tiny crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

This technique is particularly useful for routine phase identification by comparing the experimental diffraction pattern to standard patterns in databases, such as those maintained by the National Bureau of Standards. nist.govunt.edu For Cadmium Sulfate 8/3-Hydrate, PXRD can confirm the identity and purity of a synthesized sample. It is also instrumental in studying material transformations, such as dehydration processes or the identification of degradation products. For instance, studies on cadmium-based pigments have used XRD to identify cadmium sulfate as a degradation product formed under certain conditions. mdpi.com The technique can also be applied to monitor the products of thermal decomposition, where it has been used to identify resulting phases like CdS and SnS after thermolysis of precursor complexes. mdpi.com

Coordination Environment Analysis of Cadmium Ions

Analysis of the cadmium sulfate monohydrate structure reveals that each Cd²⁺ ion is coordinated by six oxygen atoms, forming a distorted octahedral geometry. researchgate.net Specifically, the coordination sphere consists of four oxygen atoms from four different sulfate anions and two oxygen atoms from two bridging water molecules. researchgate.net This arrangement is described as a trans-[CdO₆] polyhedron. researchgate.net This octahedral coordination is a common feature in cadmium coordination chemistry and is observed in other complex cadmium sulfate coordination polymers as well. researchgate.netnih.gov

Examination of Hydration Polymer Architectures

Hydrated metal sulfates often form complex, extended structures known as coordination polymers. In these architectures, the metal ions, sulfate anions, and water molecules are linked together by coordinate bonds to form one-, two-, or three-dimensional networks.

The structure of cadmium sulfate monohydrate is a quintessential example of a three-dimensional coordination polymer. researchgate.net In this framework, each sulfate anion acts as a bridge, connecting to four distinct Cd²⁺ cations. Concurrently, each water molecule bridges two different Cd²⁺ cations. researchgate.net The combination of these bridging interactions generates a robust and intricate 3D framework. researchgate.net

Spectroscopic and Spectrochemical Investigation

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and understanding the vibrational interactions within the crystal lattice of cadmium sulfate (B86663), 8/3-hydrate.

Studies have confirmed the presence of the sulfate functional group through both FTIR and Raman spectra. In the FTIR spectrum of cadmium sulfate octahydrate, a characteristic peak at 1622 cm⁻¹ is assigned to the bending vibrational mode of the water molecules present in the hydrated structure. The sulfate ion (SO₄²⁻) itself has four fundamental vibrations, which are observable in the spectra.

A detailed investigation of a single crystal of cadmium sulfate (3CdSO₄·8H₂O) using Raman spectroscopy has revealed a total of 23 distinct Raman lines. researchgate.net Of these, eight are attributed to the internal oscillations of the sulfate ion, and two are assigned to the oscillations of the water molecules. researchgate.net The remaining thirteen observed lines are associated with the translatory type of lattice oscillations. researchgate.net The degeneracy of the free SO₄²⁻ ion's oscillations is observed to be completely removed in the crystalline state, leading to a splitting of the bands. researchgate.net

Key Raman spectral data and their tentative assignments are presented in the table below. The assignments distinguish between the internal oscillations of the sulfate ion, the water bands, and the lattice oscillations.

Raman Spectral Data for Cadmium Sulfate, 8/3-Hydrate (3CdSO₄·8H₂O)

Frequency Shift (cm⁻¹) Assignment Category Tentative Assignment
104 Lattice Oscillations A₁g
138 Lattice Oscillations A₁g
170 Lattice Oscillations B₁g
190 Lattice Oscillations B₁g
219 Lattice Oscillations A₁g
331 Lattice Oscillations B₁g
462 Internal Oscillations of SO₄²⁻ A₁g
626 Internal Oscillations of SO₄²⁻ -
1003 Internal Oscillations of SO₄²⁻ -
1076 Internal Oscillations of SO₄²⁻ -
1106 Internal Oscillations of SO₄²⁻ Splitting of triply degenerate oscillation
3347 Water Bands A₁g

Data sourced from Krishnan, T. S., & Narayanan, P. S. (1955). Raman spectrum of crystalline cadmium sulphate. Proceedings of the Indian Academy of Sciences - Section A, 41, 121-125.

Electronic Spectroscopy for Band Gap Analysis and Optical Behavior (UV-Vis)

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, is employed to investigate the optical properties of cadmium sulfate, 8/3-hydrate, including its absorption characteristics and electronic band gap.

The UV-Vis-NIR absorbance and transmittance spectra of cadmium sulfate hydrate (B1144303) (CDSH) crystals show low absorption in the entire visible and near-infrared regions. A strong absorption is observed in the near-ultraviolet region, with a lower cut-off wavelength at 260 nm, which corresponds to the fundamental absorption. This absorption arises from electronic transitions within the sample.

From the absorption data, the optical band gap (E_g) of cadmium sulfate hydrate has been calculated. The band gap is determined to be 4.77 eV. This value indicates the energy required to excite an electron from the valence band to the conduction band of the material.

Optical Properties of Cadmium Sulfate Hydrate

Parameter Value
Lower Cut-off Wavelength (λ) 260 nm
Calculated Band Gap (E_g) 4.77 eV

Data sourced from Joseph, C., et al. (2015). Solution growth, spectral, electrical and mechanical studies of cadmium sulfate hydrate (CDSH) crystals. Journal of Chemical and Pharmaceutical Research, 7(7), 896-900.

X-ray Fluorescence (XRF) for Elemental Composition and Attenuation Studies

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. In the context of cadmium sulfate, 8/3-hydrate, XRF is utilized to confirm the presence of cadmium and sulfur. The technique works by irradiating the sample with X-rays, which causes the elements within the sample to emit characteristic secondary X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis.

Furthermore, studies have been conducted on the attenuation of X-ray fluorescence by cadmium compounds, including cadmium sulfate. The mass attenuation coefficient (μ_m) is a measure of how strongly a chemical species absorbs X-rays at a particular energy. For cadmium sulfate, the experimental mass attenuation coefficients have been determined at the Kα and Kβ X-ray energies of cadmium and compared with theoretical values from the XCOM program.

The intensity of the X-ray fluorescence peaks can be influenced by the density of the material. For instance, while cadmium oxide has a higher density and thus shows a lower intensity of X-ray energy peaks, the intensity for cadmium chloride is less than that of cadmium sulfate, even though cadmium sulfate has a higher density. This is attributed to differences in the binding energy and the arrangement of atoms within the crystal structure.

Mass Attenuation Coefficients of Cadmium Compounds

Compound Density (g/cm³) Mass Attenuation Coefficient at Kα Mass Attenuation Coefficient at Kβ
Cadmium Sulfate (CdSO₄) 4.69 Data not explicitly provided Data not explicitly provided
Cadmium Chloride (CdCl₂) 4.05 Data not explicitly provided Data not explicitly provided
Cadmium Oxide (CdO) 8.15 Data not explicitly provided Data not explicitly provided

Data sourced from Majeed, M. A. (2015). Attenuation of X-ray Fluorescence by Cadmium Compounds (CdSO4, CdCl2, CdO). International Journal of Advanced Research in Physical Science, 2(11), 1-5.

Thermodynamic Principles and Energetic Landscape

Calorimetric Determinations of Heat Capacities and Heats of Hydration

Calorimetric measurements have been essential in establishing the heat capacity and heats of hydration for cadmium sulfate (B86663) 8/3-hydrate. The standard molar heat capacity (Cp°) for the 8/3 hydrate (B1144303) has been reported as 213.26 J·K⁻¹·mol⁻¹. you-iggy.com

The heat of solution, which is the enthalpy change when a substance dissolves in a solvent, provides insight into the hydration process. For the dissolution of CdSO₄·8/3H₂O(s) in 400 moles of water at 25 °C, the measured heat of solution (ΔHsoln) is -12,129 J·mol⁻¹ (-2,899 cal·mol⁻¹). nih.gov This value can be compared to the heat of solution for the monohydrate, CdSO₄·H₂O(s), which is -25,502 J·mol⁻¹ (-6,095 cal·mol⁻¹), and the anhydrous form, CdSO₄(s), which is -45,928 J·mol⁻¹ (-10,977 cal·mol⁻¹). nih.gov

The enthalpy contribution for the water of hydration in cadmium sulfate hydrates has been estimated. For the transition between the monohydrate and the 8/3 hydrate, the contribution for one mole of H₂O is calculated to be -293.91 kJ·mol⁻¹. usgs.gov

Table 1: Heats of Solution for Cadmium Sulfate and its Hydrates at 25 °C

CompoundHeat of Solution (J·mol⁻¹)Heat of Solution (cal·mol⁻¹)
CdSO₄(s)-45,928-10,977
CdSO₄·H₂O(s)-25,502-6,095
CdSO₄·8/3H₂O(s)-12,129-2,899

Entropic Considerations and Third Law Verification

The standard molar entropy (S°) is a measure of the disorder or randomness of a system. For cadmium sulfate 8/3-hydrate, the value at 25 °C has been determined to be 229.66 J·K⁻¹·mol⁻¹ (54.89 cal·K⁻¹·mol⁻¹). you-iggy.comnih.gov This value is consistent with the principles of the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero is zero. The measured entropy values for this and related compounds contribute to the verification of this fundamental law. nih.gov

By comparison, the standard molar entropies for anhydrous cadmium sulfate and the monohydrate at 25 °C are 123.05 J·K⁻¹·mol⁻¹ and 154.05 J·K⁻¹·mol⁻¹, respectively. nih.gov The increase in entropy with increasing hydration is expected, as the incorporation of water molecules into the crystal lattice introduces additional degrees of freedom and vibrational modes.

Gibbs Energy and Enthalpy of Hydration Reaction Analysis

The Gibbs free energy (ΔfG°) and enthalpy of formation (ΔfH°) are key thermodynamic quantities that define the stability and spontaneity of formation of a compound from its constituent elements in their standard states. For CdSO₄·8/3H₂O, the standard Gibbs free energy of formation is -1465.141 kJ·mol⁻¹, and the standard enthalpy of formation is -1729.4 kJ·mol⁻¹. you-iggy.com

The thermodynamics of the hydration reaction can be analyzed by comparing the properties of the different hydrates. Consider the reaction for the formation of the 8/3-hydrate from the monohydrate:

CdSO₄·H₂O(s) + 5/3 H₂O(l) → CdSO₄·8/3H₂O(s)

The Gibbs energy change (ΔGc) for this reaction can be calculated from the Gibbs energies of formation of the reactants and products. Similarly, the enthalpy change (ΔHc) can be determined. Using the heats of solution, the enthalpy of this hydration reaction (ΔHc) is calculated to be -13,489 J (-3,224 cal). nih.gov The entropy change (ΔSc) for this reaction is -40.92 J·K⁻¹·mol⁻¹ (-9.78 cal·K⁻¹·mol⁻¹). nih.gov

Table 2: Standard Thermodynamic Properties of Cadmium Sulfate Hydrates at 25 °C

CompoundΔfH° (kJ·mol⁻¹)ΔfG° (kJ·mol⁻¹)S° (J·K⁻¹·mol⁻¹)Cp° (J·K⁻¹·mol⁻¹)
CdSO₄·8/3H₂O-1729.4-1465.141229.630213.26

Equilibrium Thermodynamics of Hydrate Phase Transitions

The stability of different hydrates of a salt is dependent on temperature and water vapor pressure. Cadmium sulfate exists in several hydrated forms, including the monohydrate (CdSO₄·H₂O) and the 8/3-hydrate (3CdSO₄·8H₂O). wikipedia.org The transition between these phases is a function of thermodynamic conditions. The 8/3-hydrate is the stable solid phase in equilibrium with its saturated aqueous solution at temperatures between approximately -5°C and 41.5°C. Above this temperature, the stable phase is the monohydrate. The melting point, or more accurately, the transition temperature to the monohydrate and a saturated solution, is cited as 40 °C. nih.gov This transition is a critical point in the phase diagram of the cadmium sulfate-water system. Understanding the equilibrium conditions is crucial for applications where a specific hydrate is required, such as in the construction of standard electrochemical cells.

Thermodynamic Analysis of Electrochemical Cells (Weston Standard Cell)

Cadmium sulfate 8/3-hydrate is a crucial component of the Weston Standard Cell, a historical standard for electromotive force (EMF). weebly.comscribd.com The cell is represented as:

Cd-Hg amalgam | CdSO₄·8/3H₂O(s) | saturated solution of CdSO₄ | Hg₂SO₄(s) | Hg(l)

Crystals of CdSO₄·8/3H₂O are added to the cell to ensure that the electrolyte remains saturated at all operating temperatures. weebly.comscribd.com This saturation maintains a constant activity of cadmium ions in the solution, which is essential for the cell's highly stable and reproducible voltage, approximately 1.01807 V at 298 K. weebly.com

The thermodynamic properties of the cell reaction (ΔG, ΔH, ΔS) can be determined from electrochemical measurements of the cell's EMF (E) and its temperature coefficient (dE/dT). The relationships are given by:

Gibbs Energy: ΔG = -nFE

Entropy: ΔS = nF(dE/dT)

Enthalpy: ΔH = -nFE + nFT(dE/dT)

Here, n is the number of moles of electrons transferred in the reaction (n=2 for the Weston cell), and F is the Faraday constant. The small temperature coefficient of the Weston cell (around -4 x 10⁻⁵ V/K) indicates that the entropy change for the cell reaction is small, contributing to its stability as a voltage standard. weebly.com The Gibbs energy change for the cell reaction at 298.15 K has been calculated from an EMF of 1.01844 V to be –196.447 kJ·mol⁻¹. nist.gov

Aqueous Phase Chemistry and Environmental Speciation Studies

Fundamental Considerations of Hydrate (B1144303) Dissolution Processes

Cadmium sulfate (B86663), 8/3-hydrate is a colorless solid that is freely soluble in water. acs.orgchemimpex.com The dissolution process involves the dissociation of the crystalline structure into its constituent ions: hydrated cadmium cations and sulfate anions. The solubility of cadmium sulfate in water is temperature-dependent. For instance, the solubility of the anhydrous form is 76 g per 100 g of water at 0°C and 77.2 g at 20°C. nih.gov Upon heating, the 8/3-hydrate form loses water above 40°C and transforms into the monohydrate by 80°C. nih.govacs.org

The dissolution in an aqueous environment can be represented by the following equilibrium reaction:

3CdSO₄·8H₂O(s) ⇌ 3Cd²⁺(aq) + 3SO₄²⁻(aq) + 8H₂O(l)

The resulting solution contains free hydrated cadmium ions, [Cd(H₂O)₆]²⁺, and sulfate ions, which then participate in various chemical and physical processes within the aqueous system. The rate and extent of dissolution are influenced by factors such as temperature, pH, and the presence of other dissolved substances.

Complexation Chemistry with Inorganic and Organic Ligands in Solution

Once in solution, the cadmium ion (Cd²⁺) readily forms complexes with a variety of inorganic and organic ligands present in natural waters. This complexation significantly influences cadmium's speciation, mobility, and bioavailability.

Organic Ligands: Natural organic matter (NOM), such as humic and fulvic acids, contains various functional groups (e.g., carboxyl, hydroxyl, and sulfhydryl groups) that can form strong complexes with cadmium. researchgate.net Studies have shown that reduced organic sulfur ligands are involved in the complexation of cadmium by NOM. researchgate.net The interaction with organic ligands can either enhance or decrease cadmium mobility, depending on the nature of the organic matter and the environmental conditions. For instance, cadmium can form water-soluble complexes with dissolved organic matter, which can increase its mobility. nih.gov

The stability of these complexes is a key factor in determining the dominant cadmium species in a given system. Cadmium(II) is considered a soft acid and therefore has a preference for soft donor ligands like sulfur. alfa-chemistry.com

Table 1: Examples of Cadmium Complexes with Various Ligands

Ligand TypeLigand ExampleComplex ExampleSignificance in Aqueous Systems
InorganicChloride (Cl⁻)[CdCl]⁺, [CdCl₂], [CdCl₃]⁻Influences mobility in saline or brackish waters. mdpi.com
InorganicSulfate (SO₄²⁻)[Cd(SO₄)]Can affect transport and bioavailability. acs.org
OrganicHumic/Fulvic AcidsCd-NOM complexesMajor role in controlling speciation in natural waters. researchgate.net
OrganicAmino Acids (e.g., Glutathione)Cd-Glutathione complexesImportant in biological detoxification processes. nih.gov

Computational Modeling of Cadmium Speciation in Natural Systems

Computational models are essential tools for predicting the speciation of cadmium in complex environmental systems where direct measurement can be challenging. These models use thermodynamic data to calculate the distribution of cadmium among its various possible forms (free ion, inorganic complexes, organic complexes) under specific environmental conditions.

Models like the Windermere Humic Aqueous Model (WHAM) and GEOCHEM-PC are used to simulate the interactions of cadmium with dissolved organic matter and mineral surfaces. researchgate.net These models can account for factors like pH, redox potential, and the concentrations of various ligands to predict the equilibrium speciation of cadmium. For example, modeling can help determine the fraction of cadmium that is present as the free, bioavailable Cd²⁺ ion versus the fraction complexed with dissolved organic carbon.

Research has utilized modeling to understand cadmium distribution in the presence of various components like ferrihydrite and bacteria. acs.org Such models can accurately predict cadmium adsorption onto different surfaces and the formation of ternary complexes, for instance with phthalic acid. acs.org These predictive capabilities are crucial for assessing the potential risks associated with cadmium contamination and for developing effective remediation strategies. researchgate.net

Geochemical Mobility and Transformation Mechanisms in Aquatic and Soil Environments

The mobility and transformation of cadmium in aquatic and soil environments are governed by a complex interplay of geochemical processes. Cadmium is considered one of the more mobile heavy metals, in part due to the formation of water-soluble complexes. nih.gov Its movement is influenced by adsorption-desorption reactions, precipitation-dissolution, and redox transformations.

The activities of sulfate-reducing bacteria (SRB) can significantly impact cadmium mobility. mdpi.com Under anaerobic conditions, SRB reduce sulfate (SO₄²⁻) to sulfide (B99878) (S²⁻). mdpi.com The produced sulfide can then react with dissolved cadmium to form cadmium sulfide (CdS), a highly insoluble precipitate. researchgate.net This process effectively immobilizes cadmium, reducing its bioavailability and toxicity. mdpi.com

Conversely, under oxidizing conditions, sulfide can be oxidized back to sulfate. This can lead to the dissolution of cadmium sulfide and the release of mobile cadmium back into the environment. The cycling between sulfate reduction and sulfide oxidation, often microbially mediated, is therefore a critical control on the long-term fate of cadmium in sediments and waterlogged soils. Sulfate-reducing bacteria can also produce glutathione, which can chelate heavy metals, further influencing their mobility. nih.gov

Several key environmental parameters dictate the speciation and, consequently, the mobility of cadmium:

pH: Soil and water pH is a master variable controlling cadmium behavior. nih.govresearchgate.net At lower pH values, cadmium tends to be more soluble and mobile due to increased competition from protons (H⁺) for binding sites on soil particles and organic matter. nih.gov As pH increases, cadmium adsorption to mineral surfaces and organic matter increases, and precipitation as cadmium carbonate (CdCO₃) or cadmium hydroxide (B78521) (Cd(OH)₂) can occur, reducing its mobility. nih.gov

Redox Potential (Eh): The redox state of the environment determines the stability of different cadmium-containing minerals. researchgate.net As discussed, reducing conditions favor the formation of insoluble cadmium sulfide, while oxidizing conditions can lead to its dissolution. researchgate.net

Ionic Strength: The total concentration of dissolved salts can influence cadmium speciation and mobility. nih.gov Higher ionic strength can lead to increased competition for binding sites and the formation of different aqueous complexes.

Presence of Other Ions: Anions like chloride and sulfate can form soluble complexes with cadmium, increasing its mobility. acs.org Cations can compete with cadmium for adsorption sites, potentially increasing its concentration in the aqueous phase. bohrium.com

Table 2: Influence of Environmental Parameters on Cadmium Mobility

ParameterEffect on Cadmium MobilityDominant Mechanism
Decreasing pH (more acidic)IncreasesIncreased solubility, competition for binding sites. nih.gov
Increasing pH (more alkaline)DecreasesIncreased adsorption, precipitation as hydroxides/carbonates. nih.gov
Low Redox Potential (Reducing conditions)DecreasesPrecipitation as insoluble cadmium sulfide (CdS). researchgate.net
High Redox Potential (Oxidizing conditions)IncreasesOxidation of CdS to more soluble forms. researchgate.net
High Dissolved Organic CarbonCan Increase or DecreaseFormation of soluble Cd-DOC complexes or adsorption to particulate organic matter. nih.gov

Advanced Functional Material Research and Precursor Applications

Development of Cadmium-Based Semiconductor Technologies

Cadmium sulfate (B86663), 8/3-hydrate is a key precursor in the fabrication of cadmium-based chalcogenide semiconductors, which are notable for their applications in optical and electrochemical fields. uq.edu.au These materials, including cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe), are integral to various technological applications due to their unique electronic and photonic properties. uq.edu.auunica.it

The synthesis of these semiconductors often involves using cadmium sulfate as a source of cadmium ions. guidechem.com For instance, it is utilized in the production of cadmium-based pigments and can be a starting material for creating cadmium sulfide nanoparticles. chemicalbook.comchemicalbook.com Research has demonstrated the use of cadmium sulfate, 8/3-hydrate in the electrochemical deposition of mesoporous cadmium chalcogenide films. uq.edu.au These mesoporous structures offer a high surface area, which is advantageous for applications such as photodetectors and solar cells by enhancing light interaction and ion exchange. uq.edu.au

One specific application is in the development of photocatalysts. Cadmium sulfate, 8/3-hydrate has been used in the preparation of carbon-doped cadmium oxide (C-doped CdO) photocatalysts. researchgate.net These materials have shown enhanced photocatalytic activity for hydrogen evolution under visible light irradiation compared to pure CdO. researchgate.net The process involves dissolving cadmium sulfate, 8/3-hydrate in water, dispersing graphite (B72142) powder in the solution, and then obtaining the C-doped CdO through evaporation and calcination. researchgate.net

The resulting cadmium-based semiconductors, derived from precursors like cadmium sulfate, 8/3-hydrate, are crucial in optoelectronic devices such as solar cells, transparent electrodes, and various sensors. researchgate.net

PrecursorSemiconductor MaterialSynthesis MethodApplication
Cadmium Sulfate, 8/3-HydrateCadmium Chalcogenides (CdSe, CdTe)Electrochemical DepositionPhotodetectors, Solar Cells
Cadmium Sulfate, 8/3-HydrateCarbon-doped Cadmium Oxide (C-doped CdO)High-Temperature Solid State ProcessPhotocatalysis (Hydrogen Production)
Cadmium SulfateCadmium Sulfide (CdS) NanoparticlesBiocatalytic EtchingOptical Detection of Analytes

Investigation in Energy Storage Devices (e.g., Battery Electrode Materials)

In the field of energy storage, cadmium sulfate, 8/3-hydrate is investigated primarily as a precursor for the synthesis of electrode materials used in batteries. guidechem.com Its role is to provide the cadmium ions necessary for creating cadmium-based electrodes. guidechem.com The conversion of cadmium sulfate into metallic cadmium is a key step in the manufacturing process for certain types of batteries. guidechem.com

Research has explored the use of this compound in the context of improving battery metal recovery and recycling. Studies involving the electrodeposition of typical battery metals like nickel and cadmium have utilized cadmium sulfate, 8/3-hydrate as a component in the electrolyte solution. These investigations aim to develop more sustainable and efficient methods for recycling valuable metals from spent batteries. For example, research has shown that in electrolytes containing both nickel and cadmium ions from their respective sulfate salts, the deposited material consisted solely of metallic cadmium.

Furthermore, the synthesis of mesoporous chalcogenide materials from precursors including cadmium sulfate, 8/3-hydrate, is also relevant to energy storage. uq.edu.au The high surface area and open network of these mesoporous structures facilitate ion exchange, which can lead to superior capacity in rechargeable alkali-ion batteries. uq.edu.au

Application AreaRole of Cadmium Sulfate, 8/3-HydrateResearch Focus
Battery ManufacturingPrecursor for Cadmium ElectrodesConversion to metallic cadmium for use as an electrode material. guidechem.com
Battery Metal RecyclingSource of Cadmium Ions in ElectrolyteElectrodeposition for the recovery of cadmium from mixed-metal solutions.
Advanced Battery MaterialsPrecursor for Mesoporous ChalcogenidesEnhancing ion exchange and capacity in alkali-ion batteries. uq.edu.au

Research into Nonlinear Optical (NLO) Material Characteristics

Cadmium sulfate, 8/3-hydrate has been employed in the synthesis of advanced materials exhibiting nonlinear optical (NLO) properties. NLO materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. A necessary condition for a material to exhibit second-order NLO properties is a noncentrosymmetric crystal structure. acs.org

In a notable study, cadmium sulfate, 8/3-hydrate was used as one of the metal sources for the solvothermal synthesis of novel binary nickel-based mixed metal-organic framework (MOF) nanosheets, specifically Ni-Cd-MOF NSs. nih.govacs.org These synthesized nanosheets were then investigated for their third-order nonlinear optical responses. nih.gov

The study utilized the Z-scan method at a wavelength of 532 nm to characterize the NLO properties. The results indicated that the Ni-Cd-MOF nanosheets exhibited strong reverse saturated absorption (RSA), a desirable characteristic for optical limiting applications. acs.org Optical limiters are devices that transmit light at low input intensities but block it at high, potentially damaging, intensities. The research demonstrated that these MOF nanosheets, synthesized using cadmium sulfate, 8/3-hydrate, possess potential for use in optical limiting devices. nih.gov

Material SynthesizedPrecursor ComponentNLO Property InvestigatedKey Finding
Ni-Cd-MOF NanosheetsCadmium Sulfate, 8/3-HydrateThird-Order Nonlinear Optical ResponseStrong Reverse Saturated Absorption (RSA) signal, indicating potential for optical limiting applications. nih.govacs.org

Catalytic Applications and Surface Acidity Studies

Cadmium sulfate, 8/3-hydrate is utilized in research related to catalysis and electrochemistry. It can act as a catalyst itself in certain chemical tests and serves as a precursor for creating photocatalytic and electrocatalytic materials. chemicalbook.com

One area of application is in photocatalysis, where it has been used to prepare C-doped CdO photocatalysts for hydrogen production from aqueous solutions. researchgate.net The resulting materials show enhanced catalytic activity under visible light. researchgate.net

In the realm of electrochemistry and sensing, materials derived from cadmium sulfate demonstrate catalytic properties. For instance, composites of Metal-Organic Frameworks (MOF-5) and polyaniline (PANI), prepared using cadmium sulfate, 8/3-hydrate as a component for testing, have been explored as electrochemical sensors for heavy metal ions. mdpi.com The large specific surface area of these composite materials makes them suitable for use as electrode materials in electroanalysis, where they facilitate the oxidation of target analytes like cadmium ions. mdpi.com The performance of these sensors relies on the catalytic activity at the electrode surface to generate a measurable signal. mdpi.com

Research AreaRole of Cadmium Sulfate, 8/3-HydrateResulting Material/SystemFinding
PhotocatalysisPrecursorC-doped CdOEnhanced photocatalytic activity for hydrogen evolution. researchgate.net
Electrochemical SensingAnalyte Source for Sensor TestingMOF-5/PANI Composite ElectrodesComposites show suitability as electrode materials for the electroanalytical detection of Cd²⁺ ions. mdpi.com
Chemical AnalysisCatalystNot ApplicableUsed as a catalyst in the Marsh test for arsenic. chemicalbook.com

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Approaches (e.g., Density Functional Theory) for Electronic Structure

Quantum mechanical methods are essential for elucidating the electronic structure of materials, which governs their chemical bonding, reactivity, and physical properties. Density Functional Theory (DFT) is a prominent computational approach used for this purpose.

DFT calculations can be applied to model the electronic properties of cadmium-containing compounds. For instance, in complex systems like metal-organic frameworks (MOFs) incorporating cadmium, DFT has been used to understand the electronic band structure. acs.org While not focused on the simple hydrate (B1144303), such studies demonstrate the capability of DFT to calculate band gaps and analyze the effect of incorporating cadmium on the electronic transitions within a material's structure. acs.org These calculations provide a theoretical basis for understanding the optical and electronic behavior of cadmium compounds. The application of quantum mechanical approaches also extends to predicting the properties of various industrial compounds, including those containing cadmium, to assess potential hazards and design safer alternatives. acs.org First-principles DFT studies are broadly used to investigate the electronic and charge transfer properties of novel materials containing elements like cadmium.

Molecular Simulation Techniques for Hydration and Interaction Dynamics

Molecular simulation techniques, such as Molecular Dynamics (MD), are invaluable for studying the dynamic processes of hydration and ion-water interactions. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the solution structure.

Similarly, the hydration of the sulfate (B86663) ion has been investigated using both molecular dynamics simulations and experimental methods like large-angle X-ray scattering (LAXS). researchgate.net Ab initio quantum mechanical charge field (QMCF) MD simulations show a wide range of coordination numbers for the sulfate ion, averaging around 11, with water molecules bound via hydrogen bonds. researchgate.net These simulations provide data on bond distances and the geometry of the hydration shell.

Table 1: Hydration Properties of Constituent Ions of Cadmium Sulfate in Aqueous Solution

Ion Simulation/Experimental Method Coordination Number Key Distances (Å) Reference
Cadmium (Cd²⁺) Computational Evidence Variable First Shell - rsc.org
Sulfate (SO₄²⁻) QMCF MD Simulation 8-14 (avg. ~11) S-Os: 1.47; S...Ow: 3.82 researchgate.net
Sulfate (SO₄²⁻) LAXS Up to 12 S-Os: 1.495; S...Ow: 3.61 researchgate.net

Os refers to the oxygen atom of the sulfate ion; Ow refers to the oxygen atom of a water molecule.

These computational techniques allow for a detailed analysis of the number of water molecules in the primary and secondary hydration shells, the average residence time of these water molecules, and the specific geometry of the ion-water complexes. rsc.orgresearchgate.net

Predictive Modeling of Thermodynamic Properties and Phase Behavior

Predictive models are crucial for determining the thermodynamic properties and phase behavior of chemical compounds, which are essential for process design and environmental fate assessment. nist.gov For electrolyte solutions like aqueous cadmium sulfate, thermodynamic models such as the Pitzer model are used to predict properties like activity coefficients and osmotic coefficients. kikirpa.be

These models rely on empirically determined interaction parameters to describe the behavior of mixed electrolyte solutions. kikirpa.be The thermodynamic properties of cadmium compounds, including various hydrates, have been compiled and critically evaluated, providing a basis for the development and validation of such predictive models. nist.govnist.gov For example, the enthalpy change for the dissolution of cadmium sulfate 8/3-hydrate in water has been experimentally measured, providing a key data point for thermodynamic modeling. nist.gov The accurate prediction of thermodynamic properties is fundamental to understanding the conditions under which different phases of cadmium sulfate, including its various hydrates, are stable. oecd-nea.org

Computational Analysis of Spectroscopic Signatures

Computational methods are widely used to analyze and interpret experimental spectroscopic data. By simulating spectra from first principles, researchers can assign spectral features to specific molecular structures and electronic transitions.

In the study of cadmium compounds, computational analysis is applied to various spectroscopic techniques. For instance, X-ray Absorption Near Edge Structure (XANES) spectra can be analyzed using a linear combination fit of reference spectra to identify the different chemical species present, such as sulfides, sulfates, and sulfites in degraded cadmium pigments. oup.com This approach helps to elucidate complex chemical transformations, like the oxidation of cadmium sulfide (B99878) to cadmium sulfate. oup.commdpi.com

Furthermore, DFT calculations can be used to predict the magnetic shielding tensors of cadmium sites, which are directly related to Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By assessing different DFT functionals and relativistic treatments, computational models can achieve good agreement with experimental NMR values, aiding in the structural characterization of cadmium compounds in the solid state. researchgate.net

Advanced Analytical Techniques for Material Characterization

Quantitative Determination by Complexometric Titration

Complexometric titration is a highly accurate and widely used volumetric method for the quantitative determination of metal ions. In the case of cadmium sulfate (B86663), 8/3-hydrate, this technique is employed to ascertain the precise cadmium content, which in turn confirms the compound's purity.

The assay of cadmium sulfate, 8/3-hydrate is typically performed by dissolving a precisely weighed sample of approximately 1.0 g in 175 mL of water. To this solution, 15 mL of a hexamethylenetetramine reagent solution is added to buffer the solution to an appropriate pH. A xylenol orange indicator mixture is then introduced, which forms a colored complex with the cadmium ions. acs.org The solution is then titrated with a standardized 0.1 M EDTA (ethylenediaminetetraacetic acid) volumetric solution. EDTA is a strong chelating agent that forms a very stable, colorless complex with cadmium ions. The endpoint of the titration is marked by a distinct color change from red-purple to lemon yellow, indicating that all the cadmium ions have been complexed by the EDTA. acs.org

The stoichiometry of the reaction is such that one mole of EDTA complexes with one mole of cadmium. Therefore, each milliliter of 0.1 M EDTA solution is equivalent to 0.02565 g of CdSO₄·8/3H₂O. acs.org This allows for a precise calculation of the cadmium sulfate, 8/3-hydrate percentage in the original sample. Other research also supports the use of xylenol orange as an indicator in the complexometric titration of cadmium at a pH between 5.0 and 6.0, often maintained with a hexamine buffer. uq.edu.au

Table 1: Parameters for Complexometric Titration of Cadmium Sulfate, 8/3-Hydrate

ParameterSpecification
Titrant 0.1 M EDTA
Indicator Xylenol Orange
Buffer Hexamethylenetetramine
Endpoint Color Change Red-Purple to Lemon Yellow
Stoichiometric Equivalence 1 mL of 0.1 M EDTA = 0.02565 g of CdSO₄·8/3H₂O

Thermogravimetric and Differential Thermal Analysis (TGA/DTA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques that provide information about the thermal stability and decomposition of a material. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and an inert reference as a function of temperature.

Studies on cadmium sulfate octahydrate crystals have utilized TGA/DTA to elucidate their thermal properties. When heated in an inert nitrogen atmosphere, the TGA/DTA curves reveal distinct stages of weight loss corresponding to dehydration and decomposition. hamptonresearch.com The DTA curve shows peaks that indicate endothermic or exothermic processes. For instance, the dehydration of water of crystallization is an endothermic process.

The thermal analysis of cadmium sulfate octahydrate shows weight changes at approximately 109 °C, 126 °C, and 424 °C. hamptonresearch.com Research on the thermal decomposition of a cadmium(II) coordination polymer synthesized from cadmium sulfate, 8/3-hydrate also highlights the utility of these techniques in studying the thermal behavior of related compounds. acs.org The anhydrous cadmium sulfate is known to decompose at higher temperatures.

Table 3: Thermal Decomposition Stages of Cadmium Sulfate Hydrate (B1144303)

Temperature (°C)Event
~109Weight Loss (Dehydration)
~126Weight Loss (Dehydration)
~424Weight Loss (Dehydration)

These analyses are critical for understanding the temperature limits within which the hydrated compound is stable and for predicting its behavior in applications involving elevated temperatures.

Mechanical Property Characterization (e.g., Microhardness)

Microhardness testing is a method used to determine the mechanical properties of a material on a microscopic scale. The Vickers microhardness test is a commonly employed technique where a diamond indenter in the shape of a pyramid is pressed into the surface of the material with a specific load. The size of the resulting indentation is then measured to calculate the hardness of the material.

For crystalline materials like cadmium sulfate, microhardness provides insights into the strength of the crystal lattice and its resistance to plastic deformation. Studies on single crystals of cadmium sulfate have been conducted to determine their mechanical strength. Research has shown that cadmium sulfate single crystals possess a high Vickers Hardness Number (VHN). hamptonresearch.com

The Vickers hardness (Hv) is calculated using the formula:

Hv = 1.8544 * (P / d²)

where P is the applied load and d is the average diagonal length of the indentation. It has been observed that for cadmium sulfate hydrate crystals, the hardness number increases with an increase in the applied load, a phenomenon sometimes referred to as the reverse indentation size effect. This mechanical characteristic is important for applications where the material may be subjected to physical stress.

Table 4: Trend of Vickers Microhardness with Applied Load for Cadmium Sulfate Hydrate Crystals

Applied Load (g)Vickers Hardness Number (Hv)
IncreasingIncreasing

Electron Microscopy for Nanostructure Morphology (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of a material's morphology at the nanoscale. While there is a lack of literature on the direct TEM analysis of cadmium sulfate, 8/3-hydrate nanostructures, this compound is a crucial precursor in the synthesis of various cadmium-based nanoparticles. hamptonresearch.com The morphology of these resulting nanostructures is extensively characterized using TEM.

For example, cadmium sulfate, 8/3-hydrate is used as the cadmium source for the synthesis of cadmium selenide (B1212193) (CdSe) quantum dots. hamptonresearch.com TEM analysis of these CdSe nanoparticles reveals their size, shape, and size distribution. For instance, one study reported the synthesis of CdSe quantum dots with a diameter of 2.77 ± 0.70 nm, as determined by TEM. hamptonresearch.com In another application, cadmium sulfate, 8/3-hydrate is a component in the synthesis of novel binary Ni-based mixed metal-organic framework (MOF) nanosheets. The morphology of these nanosheets is clearly observed using TEM, revealing their intricate structures. acs.org

TEM, often coupled with energy-dispersive X-ray spectroscopy (EDX) for elemental analysis, is therefore an indispensable tool in the field of nanotechnology where cadmium sulfate, 8/3-hydrate serves as a starting material. hamptonresearch.com The characterization of the final nanoproducts provides critical feedback for optimizing synthesis parameters to achieve desired morphologies and properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Cadmium Sulfate,8/3-Hydrate critical for experimental design?

  • Answer : Key properties include:

  • Solubility : 767 g/L in water at 20°C, with negligible solubility in alcohols and ethyl acetate .
  • Melting Point : 41.5°C, though heating above 40°C initiates dehydration, forming monohydrate at 80°C .
  • Density : 3.09 g/cm³ .
  • Molecular Formula : Discrepancies exist between CdSO₄·8/3H₂O (256.52 g/mol) and 3CdSO₄·8H₂O (769.51 g/mol), depending on hydration state and source .
    • Methodological Note : Verify hydration state via thermogravimetric analysis (TGA) and cross-reference CAS 7790-84-3 to ensure consistency.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • Exposure Controls : Use general ventilation and particulate filters (EN 143) to limit airborne exposure .
  • PPE : Wear eye/face protection, gloves, and barrier creams; decontaminate gloves before removal .
  • First Aid : Flush eyes with water for 10–15 minutes; wash skin with soap/water for 15 minutes. Seek medical attention for ingestion .
    • Methodological Note : Store in airtight containers away from incompatible metals (e.g., Al, Mg) to prevent reactive hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular formulas (e.g., CdSO₄·8/3H₂O vs. 3CdSO₄·8H₂O) for this compound?

  • Answer : The formula variance arises from differing hydration states and crystallographic interpretations.

  • Analytical Techniques :
  • Use X-ray diffraction (XRD) to confirm crystal structure.
  • Employ TGA to quantify water loss and validate hydration stoichiometry .
  • Standardization : Cross-check with ACS reagent specifications (purity 98–102%) and CAS 7790-84-3 .

Q. What methodologies are recommended for analyzing trace metal impurities in this compound?

  • Answer :

  • Atomic Absorption Spectroscopy (AAS) : Use cadmium standard solutions (e.g., 1 mg Cd/mL) for calibration .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect impurities like Pb (≤0.005%), Fe (≤5 ppm), and Zn (≤0.05%) with high sensitivity .
    • Methodological Note : Pre-dissolve samples in ultrapure water and filter to remove insoluble particulates before analysis .

Q. How can this compound be optimized as a precursor in electrodeposition or metal-organic framework (MOF) synthesis?

  • Answer :

  • Electrodeposition : Prepare 0.1–1.0 M aqueous solutions and adjust pH (≤4.0) to stabilize Cd²⁺ ions. Use controlled potentials (-0.6 to -1.0 V vs. SCE) for uniform Cd coatings .
  • MOF Synthesis : React with organic linkers (e.g., carboxylates) in ethanol/water mixtures at 80–100°C. Monitor coordination via FTIR or XPS .
    • Methodological Note : Deoxygenate solutions to prevent oxide/hydroxide byproducts during electrodeposition .

Data Contradiction Analysis

Q. Why do purity specifications for this compound vary between ACS reagent grade (98–102%) and technical grade (≥99.0%)?

  • Answer :

  • ACS Grade : Allows ±2% tolerance to account for hydration variability, with strict impurity limits (e.g., Cl⁻ ≤0.001%, NO₃⁻ ≤0.003%) .
  • Technical Grade : Prioritizes Cd content (≥99.0%) over trace impurities, suitable for non-critical applications like bulk electroplating .
    • Methodological Note : Select grade based on application: ACS for analytical work, technical for industrial-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.